molecular formula C8H8BrNO3S B2962464 4-(2-Bromoacetyl)benzene-1-sulfonamide CAS No. 944-33-2

4-(2-Bromoacetyl)benzene-1-sulfonamide

Cat. No. B2962464
CAS RN: 944-33-2
M. Wt: 278.12
InChI Key: CYXRPWCLRVINRW-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 944-33-2 . It has a molecular weight of 278.13 and its IUPAC name is 4-(bromoacetyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 4-(2-Bromoacetyl)benzene-1-sulfonamide is represented by the formula C8H8BrNO3S . The InChI code for this compound is 1S/C8H8BrNO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13) .


Physical And Chemical Properties Analysis

4-(2-Bromoacetyl)benzene-1-sulfonamide is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Organic Synthesis Building Blocks

4-(2-Bromoacetyl)benzene-1-sulfonamide: serves as a versatile building block in organic synthesis . Its bromoacetyl group can undergo various nucleophilic substitution reactions, making it a valuable precursor for synthesizing a wide range of complex molecules. This compound is particularly useful in constructing sulfonamide structures, which are prevalent in many pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, sulfonamides like 4-(2-Bromoacetyl)benzene-1-sulfonamide are explored for their potential antibacterial properties . They can inhibit the enzyme dihydropteroate synthetase, which is crucial for bacterial folate synthesis. This inhibition can lead to the development of new antibiotics.

Pharmacokinetics

The physicochemical properties of 4-(2-Bromoacetyl)benzene-1-sulfonamide suggest high gastrointestinal absorption and low skin permeation, indicating potential for oral administration in drug development . Its molecular structure allows for predictions about its behavior in biological systems, which is essential for designing drugs with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Enzyme Inhibition Studies

Sulfonamides are known to act as carbonic anhydrase inhibitors4-(2-Bromoacetyl)benzene-1-sulfonamide could be used to study its effects on carbonic anhydrase activity, which has implications in treating conditions like glaucoma, epilepsy, and altitude sickness .

Analytical Chemistry

As a standard compound with well-defined properties, 4-(2-Bromoacetyl)benzene-1-sulfonamide can be used in analytical chemistry to calibrate instruments or validate methods. Its solid physical form and stability at room temperature facilitate its use in various analytical applications .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(2-bromoacetyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXRPWCLRVINRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoacetyl)benzene-1-sulfonamide

CAS RN

944-33-2
Record name 4-(2-bromoacetyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

90.3 g of the product of Example 4 are dissolved in 900 ml of methanol, 0.9 g of benzoyl peroxide are then added and 24 ml of bromine are added dropwise. The mixture is stirred under ultra-violet irradiation for 24 h, at ambient temperature, then concentrated. The residue is taken up in water, filtered off, washed with isopropanol and pentane.
Quantity
90.3 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three

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